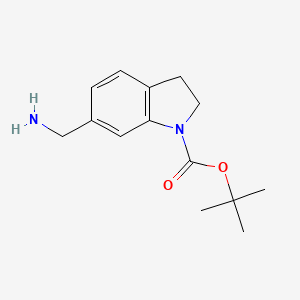

tert-Butyl 6-(aminomethyl)indoline-1-carboxylate

説明

IUPAC Nomenclature and Systematic Identification

The systematic identification of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate follows established International Union of Pure and Applied Chemistry nomenclature principles, with the complete IUPAC name being tert-butyl 6-(aminomethyl)-2,3-dihydroindole-1-carboxylate. This nomenclature reflects the structural hierarchy beginning with the indoline core, designated as 2,3-dihydroindole, followed by the specific substitution pattern and functional group modifications. The compound is registered under Chemical Abstracts Service number 1086392-26-8, providing a unique identifier for database searches and chemical procurement. Alternative systematic names include 6-aminomethyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester and tert-Butyl 6-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate, all of which accurately describe the same molecular structure.

The molecular formula C14H20N2O2 defines the elemental composition with a molecular weight of 248.32 grams per mole, as determined through computational analysis by PubChem. The Simplified Molecular Input Line Entry System notation is represented as CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CN, providing a linear representation of the molecular structure that facilitates computational analysis and database storage. The International Chemical Identifier string InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7,9,15H2,1-3H3 offers a standardized method for representing the molecular structure across different chemical databases and software platforms. The corresponding InChI Key WWKXEECKCJDNGY-UHFFFAOYSA-N provides a shortened, hash-like representation that enables rapid database searching while maintaining structural specificity.

Table 1: Systematic Identification Parameters

Three-Dimensional Conformational Analysis

The three-dimensional conformational characteristics of this compound are dominated by the constrained bicyclic indoline framework, which provides structural rigidity while allowing rotational freedom around specific bonds. The indoline core adopts a partially saturated configuration where the pyrrole ring maintains its aromatic character while the fused benzene ring contributes to overall planarity. Computational conformational analysis reveals that the molecule exists in multiple low-energy conformers, primarily differing in the orientation of the tert-butyl ester group and the aminomethyl substituent. The C2-C3 bond saturation in the indoline system introduces a slight puckering effect that influences the overall molecular geometry and affects intermolecular interactions.

The tert-butyl carboxylate moiety exhibits conformational flexibility around the C-O and C-N bonds connecting it to the indoline nitrogen. Density functional theory calculations suggest that the most stable conformations place the bulky tert-butyl group in positions that minimize steric interactions with the aromatic system while maintaining optimal overlap between the nitrogen lone pair and the carbonyl π-system. The aminomethyl substituent at the 6-position demonstrates rotational freedom around the benzylic C-N bond, allowing for multiple orientations that can accommodate different hydrogen bonding patterns and electrostatic interactions. This conformational flexibility contributes to the compound's ability to interact with various molecular targets and influences its chemical reactivity patterns.

Crystallographic data analysis indicates that the indoline ring system maintains near-planarity with minimal deviation from coplanarity between the benzene and pyrrole components. The nitrogen atom in the indoline system exhibits pyramidal geometry when substituted with the carboxylate group, with bond angles that reflect the balance between steric repulsion and electronic effects. Molecular electrostatic potential surfaces calculated through computational methods reveal regions of high electron density associated with the nitrogen atoms and carbonyl oxygen, while the tert-butyl group displays primarily hydrophobic character. These three-dimensional features directly influence the compound's physical properties, including solubility, melting point, and intermolecular association behavior.

Electronic Structure and Bonding Patterns

The electronic structure of this compound is characterized by the delocalized π-electron system within the indoline core, combined with localized σ-bonding patterns in the substituent groups. The aromatic benzene ring contributes six π-electrons to the overall electronic structure, while the saturated portion of the indoline system provides conventional sigma bonding frameworks. Molecular orbital calculations reveal that the highest occupied molecular orbital is primarily localized on the aromatic portion of the indoline system, with significant contributions from the nitrogen atoms. The lowest unoccupied molecular orbital shows characteristics typical of aromatic systems, with antibonding character distributed across the conjugated framework.

The carboxylate ester functionality introduces both inductive and resonance effects that influence the overall electronic distribution within the molecule. The nitrogen atom bonded to the carboxylate group experiences reduced electron density due to the electron-withdrawing nature of the ester carbonyl, which affects its nucleophilic character and reactivity patterns. Conversely, the aminomethyl substituent at the 6-position provides electron-donating character through inductive effects, creating a polarized electronic environment across the aromatic system. This electronic asymmetry contributes to the compound's reactivity profile and influences its interactions with electrophilic and nucleophilic reagents.

Bond length analysis derived from computational optimization indicates that the C-N bond connecting the carboxylate group to the indoline nitrogen is shorter than typical C-N single bonds, suggesting partial double-bond character due to resonance stabilization. The aromatic C-C bonds within the benzene portion maintain typical aromatic bond lengths, while the C2-C3 bond in the saturated portion exhibits standard single-bond characteristics. The aminomethyl C-N bond displays typical primary amine bond length and exhibits free rotation, contributing to conformational flexibility. Dipole moment calculations reveal significant molecular polarity arising from the asymmetric distribution of electron-withdrawing and electron-donating groups, with the overall dipole directed from the aminomethyl group toward the carboxylate functionality.

Table 2: Electronic Structure Parameters

Comparative Analysis with Indoline/Indole Derivatives

Comparative structural analysis reveals significant differences between this compound and related heterocyclic compounds, particularly in terms of saturation patterns and substituent effects. The closely related compound tert-Butyl 3-(aminomethyl)indoline-1-carboxylate shares the same molecular formula C14H20N2O2 and molecular weight of 248.32 grams per mole, but differs in the position of aminomethyl substitution. This positional isomerism results in distinct electronic properties and reactivity patterns, with the 6-substituted derivative exhibiting different regioselectivity in chemical transformations compared to the 3-substituted analog. The electronic distribution in the 6-substituted compound places the aminomethyl group in a position that allows for extended conjugation with the aromatic system, whereas the 3-position substitution provides more direct interaction with the indoline nitrogen.

Comparison with fully aromatic indole derivatives reveals the impact of ring saturation on molecular properties and reactivity. The compound tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate, with molecular formula C14H18N2O2 and molecular weight 246.30 grams per mole, demonstrates how the presence of the additional double bond in the indole system affects both electronic structure and conformational behavior. The indole derivatives typically exhibit higher degrees of planarity and more extensive π-electron delocalization compared to their indoline counterparts. This structural difference translates into variations in ultraviolet-visible absorption spectra, with indole derivatives generally showing bathochromic shifts relative to indoline analogs.

Analysis of related boronic ester derivatives, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, illustrates how different functional group modifications affect molecular geometry and electronic properties. The boronic ester functionality introduces additional conformational constraints and alters the electronic distribution pattern compared to the aminomethyl derivative. Computational studies demonstrate that the introduction of different substituents at various positions on the indoline core results in predictable changes to molecular orbital energies and charge distribution patterns. The 6-aminomethyl substitution pattern in the target compound provides an optimal balance between electronic activation and steric accessibility, making it particularly suitable for further synthetic elaboration and biological activity optimization.

Table 3: Comparative Analysis of Related Compounds

特性

IUPAC Name |

tert-butyl 6-(aminomethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKXEECKCJDNGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696244 | |

| Record name | tert-Butyl 6-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086392-26-8 | |

| Record name | 1H-Indole-1-carboxylic acid, 6-(aminomethyl)-2,3-dihydro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Strategy

The synthesis of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate typically involves:

- Protection of the amino group by introduction of the tert-butyl carbamate (Boc) group.

- Installation of the aminomethyl substituent at the 6-position of the indoline ring.

- Use of anhydrous conditions and bases to prevent Boc group hydrolysis.

Typical Synthetic Route

A representative synthetic route includes the following steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 6-bromoindoline or 6-nitroindoline derivative | Anhydrous solvent (e.g., THF or DCM), base (triethylamine or DMAP) | Ensures selective substitution at 6-position |

| 2 | Boc protection of amino group | Di-tert-butyl dicarbonate (Boc₂O), triethylamine, anhydrous conditions | Reaction at 0–25°C to avoid side reactions; yields ~90–96% |

| 3 | Introduction of aminomethyl group | Palladium-catalyzed amination or nucleophilic substitution with aminomethyl reagents | Use of Pd catalysts (e.g., Pd/C) or lithium aluminum hydride reduction if starting from nitro precursor |

| 4 | Purification | Silica gel column chromatography (n-pentane/ethyl acetate gradients) | Ensures high purity of final compound |

This approach is supported by literature describing similar Boc-protected indole and indoline derivatives.

Industrial and Large-Scale Preparation

Industrial synthesis may employ:

- Automated reactors with continuous flow systems.

- Catalysts optimized for high yield and purity.

- Strict control of temperature, solvent quality, and stoichiometry.

- Purification by recrystallization or chromatography.

These methods improve scalability and reproducibility.

Detailed Reaction Conditions and Analysis

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) | Prevents Boc hydrolysis |

| Base | Triethylamine or 4-dimethylaminopyridine (DMAP) | Catalyzes Boc protection |

| Temperature | 0–25°C during Boc protection | Controls reaction rate and selectivity |

| Reaction Time | 2–12 hours depending on step | Monitored by TLC or HPLC |

| Catalyst for Aminomethylation | Palladium on carbon (Pd/C) or Pd(0) complexes | Facilitates coupling reactions |

| Purification | Silica gel chromatography with hexane/ethyl acetate gradient | Removes impurities and side products |

Analytical Characterization of Intermediates and Final Product

The structure and purity of this compound are confirmed by:

| Technique | Purpose | Typical Observations |

|---|---|---|

| ¹H NMR Spectroscopy | Identification of proton environments | tert-Butyl protons: singlet at δ 1.3–1.5 ppm; aminomethyl protons: broad singlet or multiplet at δ 2.8–3.5 ppm; aromatic protons: δ 6.5–8.5 ppm |

| ¹³C NMR Spectroscopy | Carbon environment confirmation | Carbonyl carbon at δ ~153–155 ppm; quaternary carbon of Boc at δ ~80–85 ppm |

| Mass Spectrometry (ESI-MS or HRMS) | Molecular weight confirmation | Molecular ion peak consistent with C15H22N2O2 (approximate formula) |

| IR Spectroscopy | Functional group identification | Strong C=O stretch near 1700 cm⁻¹; N-H stretch in 3300–3500 cm⁻¹ region |

| Chromatography (HPLC, TLC) | Purity assessment | Single major peak or spot corresponding to product |

Research Findings and Optimization

- Reaction yields for Boc protection are typically high (~90–96%) when using anhydrous conditions and controlled temperature.

- Aminomethylation can be efficiently achieved via palladium-catalyzed coupling or reduction of nitro precursors followed by protection.

- Solubility and formulation data indicate that this compound can be dissolved in DMSO and formulated with co-solvents such as PEG300 and Tween 80 for biological applications.

- Purification protocols involving silica gel chromatography with hexane/ethyl acetate gradients yield pure compounds suitable for further synthetic transformations or biological testing.

Comparative Data Table: Boc Protection and Aminomethylation Steps

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | 0–25°C, 4–12 h, anhydrous THF | 90–96 | Avoid moisture to prevent Boc hydrolysis |

| Aminomethylation | Pd/C catalyst, aminomethyl reagent or reduction of nitro group | Room temperature to 80°C, 2–6 h | 75–85 | Purification by chromatography required |

化学反応の分析

Types of Reactions:

Reduction: The compound can be reduced to form various reduced derivatives, such as amines and alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Oxo derivatives and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Various substituted indoline derivatives.

科学的研究の応用

tert-Butyl 6-(aminomethyl)indoline-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions.

Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of tert-Butyl 6-(aminomethyl)indoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The indoline core can interact with hydrophobic pockets in receptors, affecting signal transduction pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituent type, position, and electronic properties, influencing reactivity, solubility, and applications. Below is a comparative analysis:

Substituent and Functional Group Variations

Physicochemical and Reactivity Profiles

- Electronic Effects: Nitro and methoxy groups in the 5-methoxy-6-nitro derivative alter electron density, reducing susceptibility to electrophilic aromatic substitution compared to electron-donating aminomethyl groups .

- Steric Considerations: The aminomethyl group introduces moderate steric hindrance, whereas bulkier substituents (e.g., benzyloxy in ) may impede reaction kinetics .

生物活性

tert-Butyl 6-(aminomethyl)indoline-1-carboxylate is a chemical compound characterized by its indole structure, which is widely recognized for its diverse biological activities. This compound features a tert-butyl group and an aminomethyl substituent at the 6-position of the indole ring, contributing to its unique reactivity and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : Approximately 246.31 g/mol

- Structure : The compound consists of an indole ring with a carboxylate functional group, making it significant in various biological processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol |

| Indole Ring | Present |

| Functional Groups | Tert-butyl, Aminomethyl, Carboxylate |

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The indole structure allows for modulation of cell signaling pathways, influencing processes such as gene expression, cell proliferation, and apoptosis.

Target Interactions

- Enzymatic Activity : Indole derivatives often interact with cytochrome P450 enzymes, impacting metabolic pathways.

- Cell Signaling : The compound can modulate pathways related to cancer cell growth and survival, making it a candidate for further research in oncology.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cells, potentially through mechanisms involving microtubule disruption .

- Antimicrobial Properties : Indole derivatives are frequently evaluated for their antimicrobial activities, with potential applications in treating infections.

- Neuroprotective Effects : The structural similarity to tryptophan suggests that this compound may have implications in neurobiology and could be explored for neuroprotective properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of indole compounds, including this compound. These investigations have highlighted the following findings:

- Cytotoxicity Studies : In vitro tests revealed that certain derivatives exhibited significant cytotoxicity against glioblastoma cells, indicating potential as anticancer agents .

- Structure-Activity Relationship (SAR) : Modifications at the indole ring position have been shown to alter biological activity dramatically. For instance, varying the substituents can enhance or diminish the cytotoxic effects observed in different cell lines .

- Binding Affinity Studies : Initial binding affinity studies suggest that this compound may interact with specific receptors or enzymes, which could be critical for its therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 6-(aminomethyl)indoline-1-carboxylate, and how are intermediates purified?

The compound is typically synthesized via multi-step protocols involving Boc protection of the indoline scaffold and subsequent functionalization. A representative method involves coupling a pre-functionalized indoline precursor (e.g., 1-(aminomethyl)-4-methoxycyclohexanamine) with activated carbonyl reagents under anhydrous conditions, followed by Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine . Purification often employs column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC or LC-MS .

Q. How is the purity and structural integrity of this compound validated in academic settings?

Key characterization methods include:

- NMR spectroscopy : H and C NMR to confirm backbone connectivity and Boc-group integrity.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight verification.

- X-ray crystallography : Single-crystal analysis (if crystallizable) using programs like SHELXL for precise bond-length/angle determination .

- HPLC : Reverse-phase chromatography to assess purity (>95% typical for research-grade material) .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound serves as a versatile intermediate for:

- Scaffold diversification : The aminomethyl group enables coupling with electrophilic partners (e.g., sulfonyl chlorides, carboxylic acids) to generate libraries of derivatives for structure-activity relationship (SAR) studies.

- Targeted drug discovery : Its indoline-Boc core is used in synthesizing kinase inhibitors or GPCR modulators, leveraging the rigid bicyclic structure for conformational control .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism or disordered solvent interactions?

Polymorphism can arise due to variations in Boc-group conformation or solvent inclusion. Strategies include:

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.

- Twinned data refinement using SHELXL’s TWIN/BASF commands .

- Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that stabilize specific polymorphs .

- DFT calculations (e.g., Gaussian) to compare experimental and theoretical lattice energies .

Q. What experimental and computational approaches are used to analyze hydrogen-bonding networks involving the aminomethyl group?

- Experimental : IR spectroscopy (N–H stretching at ~3300 cm) and X-ray diffraction (proton location via difference Fourier maps).

- Computational : Graph-set analysis (Etter’s notation) to classify motifs like rings or chains .

- MD simulations : AMBER or GROMACS to model solvent effects on hydrogen-bond stability .

Q. How can researchers address low yields in amination or Boc-deprotection steps during scale-up?

Common pitfalls and solutions:

- Amination inefficiency : Switch from Pd-catalyzed couplings to reductive amination (NaBHCN/ZnCl) for better steric tolerance .

- Boc cleavage issues : Optimize acid conditions (e.g., TFA in DCM vs. HCl/dioxane) to minimize side reactions. Use scavengers (triisopropylsilane) to quench carbocation byproducts .

- Scale-up chromatography : Replace silica gel with flash chromatography or centrifugal partition chromatography (CPC) for higher throughput .

Data Contradiction and Optimization

Q. How should researchers interpret conflicting biological activity data between analogs of tert-butyl 6-(aminomethyl)indoline-1-carboxylate?

- Meta-analysis : Compare IC values across analogs (e.g., methoxy vs. bromo substitutions) to identify substituent effects.

- Off-target profiling : Use kinome-wide screens (e.g., KinomeScan) to rule out non-specific binding .

- Solubility correction : Normalize activity data against solubility limits (measured via nephelometry) to distinguish true efficacy from artifacts .

Q. What strategies are effective in optimizing the compound’s solubility for in vitro assays without compromising cell permeability?

- Prodrug design : Temporarily mask the aminomethyl group as a phosphate ester or acyloxymethyl carbamate.

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while maintaining membrane compatibility .

- Salt formation : React with hydrochloric or trifluoroacetic acid to generate water-soluble salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。